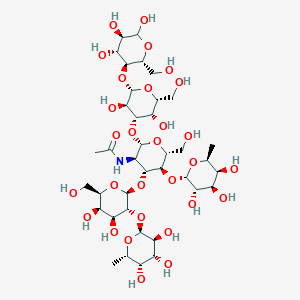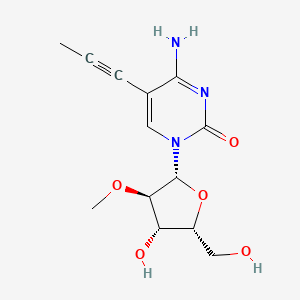
2'-O-Methyl-5-propynylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methyl-5-propynylcytidine is a modified nucleoside that has garnered significant interest in the field of nucleic acid research. This compound is a derivative of cytidine, where the ribose sugar is methylated at the 2’ position and the cytosine base is substituted with a propynyl group at the 5 position. These modifications confer unique properties to the nucleoside, making it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-5-propynylcytidine typically involves multiple steps, starting from commercially available cytidine. The key steps include:
Methylation at the 2’ Position: This is achieved by protecting the hydroxyl groups of cytidine, followed by selective methylation at the 2’ position using methyl iodide in the presence of a base like sodium hydride.
Introduction of the Propynyl Group: The 5 position of the cytosine base is then modified by introducing a propynyl group. This can be done using a palladium-catalyzed coupling reaction with a suitable propynyl halide.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Using high-purity reagents and solvents, controlling reaction temperatures, and employing efficient purification techniques like column chromatography.
Automation and Scale-Up: Utilizing automated synthesizers and reactors to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2’-O-Methyl-5-propynylcytidine undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl and propynyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the propynyl group.
Reduction Products: Reduced forms of the propynyl group, such as alkanes.
Substitution Products: Nucleosides with different functional groups replacing the methyl or propynyl groups.
Scientific Research Applications
2’-O-Methyl-5-propynylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Industry: Used in the production of nucleic acid-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism by which 2’-O-Methyl-5-propynylcytidine exerts its effects involves:
Molecular Targets: The compound interacts with nucleic acids, influencing their structure and stability.
Pathways Involved: It can modulate gene expression by affecting RNA processing and translation. The methyl and propynyl modifications enhance the stability and binding affinity of the nucleoside to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2’-O-Methyl-5-hydroxymethylcytidine
- 2’-O-Methyl-5-formylcytidine
- 2’-O-Propargyl-5-methylisocytidine
Uniqueness
2’-O-Methyl-5-propynylcytidine is unique due to the combination of methylation at the 2’ position and the propynyl group at the 5 position. This dual modification provides enhanced stability and unique binding properties compared to other similar compounds.
Properties
Molecular Formula |
C13H17N3O5 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one |
InChI |
InChI=1S/C13H17N3O5/c1-3-4-7-5-16(13(19)15-11(7)14)12-10(20-2)9(18)8(6-17)21-12/h5,8-10,12,17-18H,6H2,1-2H3,(H2,14,15,19)/t8-,9+,10-,12-/m1/s1 |
InChI Key |
RDNYOZGTGXUIIY-DTHBNOIPSA-N |
Isomeric SMILES |
CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)OC |
Canonical SMILES |
CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


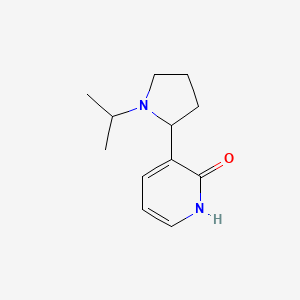
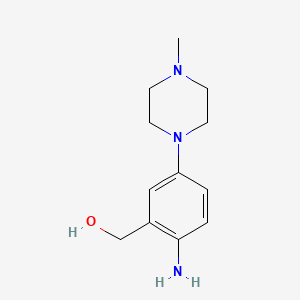



![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)
![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)
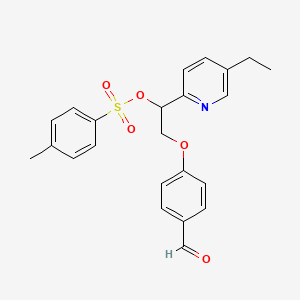



![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)
